(R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
CAS No.:
Cat. No.: VC16520732
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2NO4 |
|---|---|
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | 4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30) |
| Standard InChI Key | CCPAWXOEBZGKIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a β-amino acid backbone (butyric acid) with two critical substituents:
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A 2,3-dichlorophenyl group at the C4 position, introducing steric bulk and electronic effects via ortho and meta chlorine atoms.
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An Fmoc-protected amine at the C2 position, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
The (R)-configuration at the chiral center ensures stereochemical specificity, which is critical for interactions with biological targets.
Table 1: Computed Molecular Properties of Structural Analogs
| Property | (R)-2,4,5-Trifluorophenyl Analog | (S)-3,4-Dichlorophenyl Analog |
|---|---|---|
| Molecular formula | C₂₅H₂₀F₃NO₄ | C₂₅H₂₁Cl₂NO₄ |
| Molecular weight (g/mol) | 455.4 | 470.3 |
| IUPAC name | (3R)-3-(Fmoc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | (3S)-4-(3,4-dichlorophenyl)-3-(Fmoc-amino)butanoic acid |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HCC(=O)O | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HCC(=O)O |
Synthetic Methodologies
Asymmetric Synthesis
The synthesis of β-amino acids with Fmoc protection typically involves:
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Chiral auxiliary-mediated alkylation: Enantioselective formation of the β-carbon center using Evans oxazolidinones or similar auxiliaries.
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Fmoc introduction: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) .
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Deprotection and purification: Acidic cleavage of tert-butyl esters followed by reverse-phase HPLC to isolate the (R)-enantiomer.
For the 2,3-dichlorophenyl variant, Friedel-Crafts acylation or Suzuki-Miyaura coupling could position chlorine atoms regioselectively, though yields may vary due to steric hindrance .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The terminal carboxyl group undergoes standard activation (e.g., via HATU or EDCI) for amide bond formation, enabling incorporation into peptide chains. Computational studies on analogs suggest that electron-withdrawing chlorine atoms increase the acidity of the β-proton (pKa ~3.1–3.5), influencing enolate stability in alkylation reactions .
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF), regenerating the primary amine for subsequent coupling steps. Kinetic analyses of deprotection rates in dichlorophenyl analogs indicate a half-life of <5 minutes under standard SPPS conditions .
Biological Activity and Applications
Enzyme Inhibition
Analogous chlorinated β-amino acids exhibit matrix metalloproteinase (MMP) inhibitory activity, with IC₅₀ values in the low micromolar range. The 2,3-dichloro substitution may enhance hydrophobic interactions with enzyme subsites, though in vitro validation is required.
Challenges and Future Directions
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Stereochemical purity: Scalable asymmetric synthesis remains a bottleneck; biocatalytic methods using transaminases or ketoreductases warrant exploration.
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In vivo stability: The impact of 2,3-dichloro substitution on metabolic clearance (e.g., CYP450-mediated dehalogenation) is unknown.
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Targeted delivery: Conjugation to nanoparticle carriers could mitigate potential off-target effects in therapeutic applications.
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